molecular formula C13H20N4O2 B12641843 (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12641843
M. Wt: 264.32 g/mol
InChI Key: FQTHRUANCQWFQT-UHFFFAOYSA-N
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Description

(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other suitable methods.

    Attachment of the Pyrrolidinyl Group: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of triazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

The potential medicinal applications of this compound include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is known for its ability to inhibit various enzymes and proteins.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The cyclohexyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)methanone
  • (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone
  • (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone

Uniqueness

The uniqueness of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups. The presence of the cyclohexyl, triazole, and pyrrolidinyl groups provides a unique chemical environment that can lead to distinct biological and chemical properties.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

[4-(1-hydroxycyclohexyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H20N4O2/c18-12(16-8-4-5-9-16)17-14-10-11(15-17)13(19)6-2-1-3-7-13/h10,19H,1-9H2

InChI Key

FQTHRUANCQWFQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN(N=C2)C(=O)N3CCCC3)O

Origin of Product

United States

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